molecular formula C₁₅H₁₆IN₃O₇ B018121 [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate CAS No. 59354-00-6

[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate

Cat. No. B018121
CAS RN: 59354-00-6
M. Wt: 477.21 g/mol
InChI Key: ZCKJMOSDZVYMCR-RGCMKSIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and analysis of complex organic compounds, including various acetates and their derivatives, play a crucial role in the field of medicinal chemistry and drug development. These compounds often exhibit a range of biological activities and are of interest for their potential therapeutic applications.

Synthesis Analysis

A study by Sher Ali et al. (2012) describes the design, synthesis, and evaluation of iminothiazolidin-4-one acetate derivatives as inhibitors for aldehyde reductase and aldose reductase, showcasing a methodology that could be relevant to the synthesis of complex acetates like the one (Sher Ali et al., 2012).

Molecular Structure Analysis

Gültekin et al. (2020) performed a combined experimental and theoretical study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate, including X-ray diffraction, FT-IR, UV-VIS, NMR techniques, and DFT calculations. This provides a precedent for analyzing complex molecular structures (Gültekin et al., 2020).

Chemical Reactions and Properties

Mukherjee and Das (2016) discussed the synthesis of novel pyran fused 2-acetoxy-NH-aziridines, a process that involves unique chemical reactions and showcases the versatility and reactivity of certain acetate derivatives (Mukherjee & Das, 2016).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3/t11-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKJMOSDZVYMCR-RGCMKSIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16IN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561647
Record name 5-Iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate

CAS RN

59354-00-6
Record name 5-Iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate
Reactant of Route 2
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.